molecular formula C13H15NO4 B8239535 Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate

Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate

Cat. No.: B8239535
M. Wt: 249.26 g/mol
InChI Key: ZGZPOWYULWLPLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common route includes the following steps:

    Functionalization of Cubane: The cubane core is functionalized to introduce reactive groups that can be further modified.

    Esterification: The final step involves esterification to form the methyl ester of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbamoyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its rigid cubane core can be used to create novel materials with unique mechanical and thermal properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity. The methoxy(methyl)carbamoyl group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cubane Derivatives: Other cubane derivatives include cubane-1,4-dicarboxylic acid and cubane-1,4-diamine, which share the rigid cubane core but differ in their functional groups.

    Carbamoyl Compounds: Compounds like N-methylcarbamoyl chloride and N-methylcarbamoyl fluoride have similar carbamoyl groups but lack the cubane structure.

Uniqueness

Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate is unique due to its combination of the cubane core and the methoxy(methyl)carbamoyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[methoxy(methyl)carbamoyl]cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-14(18-3)10(15)12-4-7-5(12)9-6(12)8(4)13(7,9)11(16)17-2/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZPOWYULWLPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C12C3C4C1C5C2C3C45C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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